molecular formula C16H20O6 B582858 Benzoic acid (2S,4S,4'R)-2',2'-dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-ylmethyl ester CAS No. 145354-79-6

Benzoic acid (2S,4S,4'R)-2',2'-dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-ylmethyl ester

Cat. No.: B582858
CAS No.: 145354-79-6
M. Wt: 308.33
InChI Key: PDYNSSGHLKHKEP-MJBXVCDLSA-N
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Description

Benzoic acid is a white or colorless solid organic compound with the formula C6H5COOH. Its structure consists of a benzene ring (C6H6) with a carboxyl (−C(=O)OH) substituent . It’s the simplest benzene-based carboxylic acid and has been known since the 16th century .


Synthesis Analysis

Benzoic acid can be produced synthetically. Its first industrial synthesis was the hydrolysis of benzotrichloride to calcium benzoate, followed by acidification . This method has been completely displaced by the air oxidation of toluene, which avoids the problem of product contamination with chlorinated byproducts .


Molecular Structure Analysis

The molecular structure of benzoic acid consists of a benzene ring attached to a carboxyl group . The 3D structure can be viewed using Java or Javascript .


Physical and Chemical Properties Analysis

Benzoic acid has a molar mass of 122.123 g/mol. It appears as a colorless crystalline solid with a faint, pleasant odor. It has a melting point of 122 °C and a boiling point of 250 °C . It’s soluble in water, and the solubility at 25 °C is 3.44 g/L .

Mechanism of Action

The mechanism of action for benzoic acid esters generally involves nucleophilic acyl substitution of the carbonyl group .

Safety and Hazards

Benzoic acid is classified as an irritant. It can cause skin irritation and serious eye damage. It’s also harmful to aquatic life .

Properties

IUPAC Name

[(2S,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O6/c1-16(2)20-9-13(22-16)12-8-18-14(21-12)10-19-15(17)11-6-4-3-5-7-11/h3-7,12-14H,8-10H2,1-2H3/t12-,13+,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYNSSGHLKHKEP-MJBXVCDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2COC(O2)COC(=O)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)[C@@H]2CO[C@@H](O2)COC(=O)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301139386
Record name [4,4′-Bi-1,3-dioxolane]-2-methanol, 2′,2′-dimethyl-, 2-benzoate, (2S,4S,4′R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301139386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145354-79-6
Record name [4,4′-Bi-1,3-dioxolane]-2-methanol, 2′,2′-dimethyl-, 2-benzoate, (2S,4S,4′R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145354-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4,4′-Bi-1,3-dioxolane]-2-methanol, 2′,2′-dimethyl-, 2-benzoate, (2S,4S,4′R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301139386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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